1-Fluorotetralin-2-one

Description

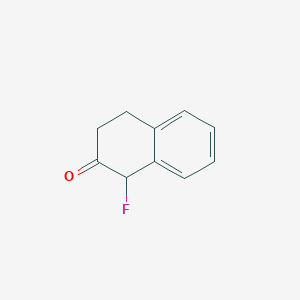

1-Fluorotetralin-2-one is a fluorinated derivative of tetralin-2-one, characterized by a fluorine atom substituted at the 1-position of the tetralin ring system. The compound’s structure combines a bicyclic tetralin framework with a ketone group at the 2-position and fluorine at the 1-position. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve bioavailability .

Properties

CAS No. |

178484-16-7 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-fluoro-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |

InChI Key |

MEYCBBGPEHBKJL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(C2=CC=CC=C21)F |

Canonical SMILES |

C1CC(=O)C(C2=CC=CC=C21)F |

Synonyms |

2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Ketones

(a) 1-Fluoronaphthalene (C₁₀H₇F)

- Structural Differences: Unlike 1-fluorotetralin-2-one, 1-fluoronaphthalene lacks the ketone group and the fused bicyclic system of tetralin.

- Functional Implications: Fluorine in 1-fluoronaphthalene primarily influences electronic effects (e.g., electron-withdrawing properties), whereas in this compound, fluorine may stabilize the ketone moiety via inductive effects. Regulatory documents note that fluorinated impurities like 1-fluoronaphthalene require stringent control in pharmaceutical synthesis .

(b) 1-(2-(Trifluoromethyl)phenyl)propan-2-one

- Substituent Effects : The trifluoromethyl (-CF₃) group in this compound introduces greater lipophilicity and steric bulk compared to the single fluorine in this compound. This may enhance membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative degradation .

- Pharmacological Relevance : Analogous compounds like fenfluramine (a trifluoromethyl-containing appetite suppressant) highlight the role of fluorinated groups in central nervous system (CNS) drug design. However, this compound’s bicyclic structure may offer distinct pharmacokinetic advantages, such as reduced off-target effects.

Heterocyclic Analogs

1-(Thiophen-2-yl)propan-1-one

- The ketone group’s position in this compound may confer greater conformational rigidity .

- Applications : Thiophene-containing ketones are often intermediates in agrochemical synthesis, whereas tetralin derivatives are more prevalent in CNS drug scaffolds.

Critical Analysis and Limitations

- Data Gaps: The evidence provided lacks direct experimental data (e.g., solubility, IC₅₀ values) for this compound.

- Contradictions : While fluorination generally enhances metabolic stability, certain trifluoromethyl analogs exhibit paradoxical susceptibility to enzymatic degradation, highlighting the need for compound-specific studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.